![molecular formula C17H18N4O3 B2776111 4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097911-58-3](/img/structure/B2776111.png)
4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
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Description
4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPP or EPPA and is a derivative of piperazine.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds with structures similar to "4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one" are often synthesized for exploring their therapeutic potential. For instance, derivatives of piperazine and pyridine have been designed and synthesized for the facilitation of learning and memory in mice, indicating the role of such compounds in neuropharmacology and as potential treatments for cognitive disorders (Li Ming-zhu, 2012). Similarly, piperazinyl glutamate pyridines have been discovered as potent P2Y12 antagonists for the inhibition of platelet aggregation, showcasing their potential in cardiovascular therapies (J. J. Parlow et al., 2010).
Molecular and Crystal Structures
Understanding the molecular and crystal structures of such compounds is crucial for drug design and development. Studies on the molecular and crystal structures of related compounds have provided insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These findings are essential for the rational design of new therapeutic agents (L. Kuleshova, V. Khrustalev, 2000).
Antimicrobial Activity
The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity is another significant application. Compounds structurally related to "4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one" have been found to exhibit variable and modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Anticancer Agents
Research into compounds with similar structures has also been directed towards discovering anticancer agents. For example, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines and their evaluation on cultured cells and in animal models have contributed to the development of potential anticancer therapies (C. Temple et al., 1983).
properties
IUPAC Name |
4-(6-ethoxypyridine-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-24-15-6-5-13(10-19-15)17(23)20-8-9-21(16(22)12-20)14-4-3-7-18-11-14/h3-7,10-11H,2,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLEURWAATOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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